![molecular formula C17H23N5O B6011530 1,5-dimethyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1H-pyrazole-3-carboxamide](/img/structure/B6011530.png)
1,5-dimethyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1,5-dimethyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrazole-based compound that has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1H-pyrazole-3-carboxamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been suggested that the compound may act as an antioxidant and protect against oxidative stress-induced damage in neurodegenerative disorders.
Biochemical and Physiological Effects:
1,5-dimethyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1H-pyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and enhance the immune system's response to cancer cells. Additionally, it has been found to improve cognitive function and reduce oxidative stress in neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 1,5-dimethyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1H-pyrazole-3-carboxamide in lab experiments is its potent anticancer activity. It has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental setups.
Future Directions
There are several future directions for the research on 1,5-dimethyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1H-pyrazole-3-carboxamide. One of the potential areas of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, further studies are needed to elucidate the compound's mechanism of action and its potential therapeutic applications in various diseases. Finally, the development of more water-soluble derivatives of the compound may improve its efficacy and suitability for use in various experimental setups.
Synthesis Methods
The synthesis of 1,5-dimethyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1H-pyrazole-3-carboxamide can be achieved using various methods. One of the commonly used methods involves the reaction of 1-(2-pyridinylmethyl)-3-piperidinol with 1,5-dimethylpyrazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction leads to the formation of the desired compound, which can be purified using column chromatography.
Scientific Research Applications
1,5-dimethyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1,5-dimethyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-13-10-16(20-21(13)2)17(23)19-15-7-5-9-22(12-15)11-14-6-3-4-8-18-14/h3-4,6,8,10,15H,5,7,9,11-12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNKSGJKQYMJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2CCCN(C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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